(4-Bromophenyl)hydrazine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190724. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(4-bromophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRESDXFFSNBDGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207631 | |

| Record name | p-Bromophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

589-21-9 | |

| Record name | (4-Bromophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Bromophenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Bromophenyl)hydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Bromophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromophenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMOPHENYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D906VQ17M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(4-Bromophenyl)hydrazine structure and properties

An In-depth Technical Guide to (4-Bromophenyl)hydrazine for Researchers and Drug Development Professionals

Introduction

This compound and its hydrochloride salt are pivotal chemical intermediates, particularly valued in the realms of pharmaceutical synthesis, agrochemicals, and specialized organic chemistry. Their utility largely stems from the reactive hydrazine (B178648) moiety, which serves as a versatile functional group for constructing complex molecular architectures. This compound is a cornerstone reagent in the Fischer indole (B1671886) synthesis, a fundamental method for creating the indole core found in a multitude of biologically active compounds and approved drugs. This guide provides a comprehensive overview of its structure, properties, synthesis, and key applications, tailored for professionals in research and drug development.

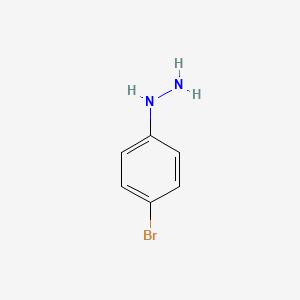

Structure and Identification

This compound is an aromatic hydrazine derivative characterized by a bromine atom substituted at the para (4-position) of the phenyl ring. It is most commonly handled and supplied as its more stable hydrochloride salt.

Caption: Chemical Structure of this compound.

Physicochemical Properties

The quantitative properties of this compound and its hydrochloride salt are summarized below. The hydrochloride salt is more commonly used due to its enhanced stability.

| Property | This compound | This compound hydrochloride | Reference(s) |

| CAS Number | 589-21-9 | 622-88-8 | [1][2] |

| Molecular Formula | C₆H₇BrN₂ | C₆H₇BrN₂·HCl (or C₆H₈BrClN₂) | [1][3] |

| Molecular Weight | 187.04 g/mol | 223.50 g/mol | [1][4] |

| Appearance | Off-white to light brown crystalline solid | Light gray to light brown-beige crystalline powder | [5][6][7] |

| Melting Point | ~55 °C (decomposes) | 210 - 230 °C (decomposes) | [6][8][9] |

| Boiling Point | 250 °C (decomposes) | Not available | [8] |

| Solubility | Soluble in ethanol, acetone; limited in water.[5] | Soluble in water; slightly soluble in DMSO, Methanol.[3][6] |

Synthesis and Experimental Protocols

This compound hydrochloride is typically synthesized from 4-bromoaniline (B143363) via a two-step process involving diazotization followed by reduction.

Experimental Protocol: Synthesis of this compound hydrochloride

This protocol is based on established chemical synthesis methods.[10][11]

Step 1: Diazotization of 4-Bromoaniline

-

In a three-necked flask equipped with a stirrer and thermometer, add 4-bromoaniline (e.g., 50 g) to concentrated hydrochloric acid (e.g., 150 mL of 37% HCl).

-

Cool the mixture to 0-5 °C using an ice-salt bath.

-

While maintaining the temperature between 0-5 °C, slowly add a solution of sodium nitrite (B80452) (e.g., 65 g of 35% NaNO₂ solution) dropwise with vigorous stirring.

-

Continue stirring the mixture at this temperature for 1 to 1.5 hours to ensure the complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

-

To the diazonium salt solution, add more concentrated hydrochloric acid (e.g., 450 mL), water (e.g., 450 mL), and zinc powder (e.g., 120 g) in portions.

-

Control the temperature to maintain it between 15-20 °C during the addition.

-

Continue stirring until the reaction is complete, indicated by the reaction mixture turning a gray-white color.

-

Adjust the pH of the mixture to approximately 10.5 by adding a 20-30% sodium hydroxide (B78521) solution. This precipitates the crude 4-bromophenylhydrazine free base.

-

Maintain the temperature for 1-2 hours, then collect the crude product by filtration.

Step 3: Purification and Salt Formation

-

Dissolve the crude 4-bromophenylhydrazine in water by heating to 60 °C.

-

Add activated carbon for decolorization and maintain the temperature for 20 minutes.

-

Perform a hot filtration to remove the activated carbon, yielding a colorless filtrate.

-

Cool the filtrate to 5 °C and allow it to stand for 1-2 hours to crystallize the purified 4-bromophenylhydrazine.[11]

-

Collect the pure crystals by filtration.

-

Dissolve the purified product in 37% hydrochloric acid and stir at 60-70 °C until crystallization of the hydrochloride salt occurs.[11]

-

Cool the mixture to 20 °C, filter the product, wash the filter cake with acetone, and dry to obtain the final this compound hydrochloride.[11]

Caption: Synthesis workflow for this compound hydrochloride.

Key Reactions and Mechanisms

The primary utility of this compound in drug development is its role as a key precursor in the Fischer indole synthesis.

Fischer Indole Synthesis

This reaction involves the acid-catalyzed cyclization of a phenylhydrazone to form an indole ring. The phenylhydrazone is first formed by the condensation of this compound with an aldehyde or ketone.

General Reaction Steps:

-

Hydrazone Formation: this compound reacts with a carbonyl compound (ketone or aldehyde) to form a (4-bromophenyl)hydrazone.[5]

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[2][2]-Sigmatropic Rearrangement: An acid catalyst protonates the enamine, facilitating a[2][2]-sigmatropic rearrangement (Cope-like rearrangement).

-

Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring.

-

Ammonia (B1221849) Elimination: The resulting aminoacetal or aminal eliminates a molecule of ammonia to form the final indole product.

This reaction is a powerful tool for synthesizing substituted indoles, which are prevalent in pharmaceuticals such as triptans, non-steroidal anti-inflammatory drugs, and anti-emetics.

Caption: General logical flow of the Fischer Indole Synthesis.

Applications in Research and Development

-

Pharmaceutical Synthesis: It is a crucial building block for synthesizing indole-based scaffolds. It has been used as a reagent in the synthesis of acylsulfonamides and acylsulfamides, which are carboxylic acid bioisosteres, and various heterocyclic compounds with potential biological activity.[6][12]

-

Analytical Chemistry: As a hydrazine derivative, it can be employed as a reagent to detect and quantify ketones and aldehydes through the formation of distinct hydrazone derivatives.[5]

-

Agrochemicals and Dyes: It serves as an intermediate in the production of certain pesticides and dyes.

Safety and Handling

This compound hydrochloride is a hazardous chemical that requires careful handling.

-

Hazards: It is classified as corrosive and can cause severe skin burns and eye damage.[9][13] It is toxic and harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Handling should be performed in a well-ventilated area or under a chemical fume hood.[9] Appropriate PPE, including safety goggles, a face shield, impervious gloves, and protective clothing, is mandatory.[14]

-

Storage: The compound should be stored in a dry, cool, and well-ventilated place in a tightly sealed container.[6][15] It is hygroscopic and should be protected from moisture.[6]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[9]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[9][15] If inhaled, move the person to fresh air. If ingested, rinse the mouth with water and do not induce vomiting; seek immediate medical help.[9][14]

References

- 1. 4-Bromophenylhydrazine | C6H7BrN2 | CID 12158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride | CAS#:622-88-8 | Chemsrc [chemsrc.com]

- 3. 622-88-8 4-Bromophenylhydrazine hydrochloride AKSci A011 [aksci.com]

- 4. 4-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 12157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4-Bromophenylhydrazine hydrochloride | 622-88-8 [chemicalbook.com]

- 7. 4-Bromophenylhydrazine hydrochloride, 99% 10 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 8. Chemical Products | Chemical Product Manufacturers [reachemchemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. Page loading... [wap.guidechem.com]

- 11. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 12. 4-溴苯肼 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. echemi.com [echemi.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

The Versatile Chemistry of (4-Bromophenyl)hydrazine: A Technical Guide to its Reaction Mechanisms and Applications

For Researchers, Scientists, and Drug Development Professionals

(4-Bromophenyl)hydrazine is a versatile reagent in organic synthesis, serving as a key building block for a variety of heterocyclic compounds with significant biological activities. This technical guide provides an in-depth exploration of the core reaction mechanisms involving this compound, with a focus on the Fischer indole (B1671886) synthesis and the Japp-Klingemann reaction. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in the effective utilization of this compound in synthetic and medicinal chemistry.

Fischer Indole Synthesis: Crafting the Indole Scaffold

The Fischer indole synthesis is a classic and widely used method for the synthesis of indoles.[1][2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or a ketone.[1][3][4] For this compound, this reaction provides a direct route to 6-bromo-substituted indoles, which are precursors to a range of biologically active molecules.

Reaction Mechanism

The mechanism of the Fischer indole synthesis is a well-established sequence of reactions:[1][3]

-

Hydrazone Formation: this compound reacts with an aldehyde or ketone to form the corresponding (4-bromophenyl)hydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[5][5]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[5][5]-sigmatropic rearrangement, which is the key bond-forming step.

-

Aromatization and Cyclization: The resulting intermediate loses a molecule of ammonia (B1221849) and undergoes aromatization to form the stable indole ring.

Quantitative Data

The yield of the Fischer indole synthesis is influenced by the nature of the carbonyl compound and the reaction conditions.

| Carbonyl Compound | Product | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cyclohexanone (B45756) | 6-Bromo-1,2,3,4-tetrahydrocarbazole | Acetic Acid | Reflux | 2 | 73-85 | [6] |

| Ethyl 2-oxopropanoate | Ethyl 6-bromoindole-2-carboxylate | Methanesulfonic acid | 50 | 0.17 | - | [7] |

| 4-Methylcyclohexanone | 6-Bromo-3-methyl-1,2,3,4-tetrahydrocarbazole | N-methyl-2-pyrrolidone | 140 | 24 | - | [8] |

| 4-Pentylcyclohexanone | 6-Bromo-3-pentyl-1,2,3,4-tetrahydrocarbazole | N-methyl-2-pyrrolidone | 140 | 24 | 74 | [8] |

Experimental Protocol: Synthesis of 6-Bromo-1,2,3,4-tetrahydrocarbazole

This protocol is adapted from the synthesis of 1,2,3,4-tetrahydrocarbazole.[6]

Materials:

-

This compound hydrochloride

-

Cyclohexanone

-

Glacial Acetic Acid

-

Decolorizing Carbon

Procedure:

-

A mixture of cyclohexanone (1.0 eq) and glacial acetic acid (6.0 eq) is placed in a round-bottomed flask equipped with a reflux condenser and a stirrer.

-

The mixture is heated to reflux with stirring, and this compound (1.0 eq) is added portion-wise over 1 hour.

-

The reaction mixture is refluxed for an additional hour.

-

The mixture is then poured into a beaker and stirred until it solidifies.

-

The solid is cooled to approximately 5°C and filtered.

-

The filter cake is washed with water and then with 75% ethanol.

-

The crude product is air-dried and then recrystallized from methanol with the addition of decolorizing carbon to yield 6-bromo-1,2,3,4-tetrahydrocarbazole.

Japp-Klingemann Reaction: A Route to Hydrazones

The Japp-Klingemann reaction is a valuable method for the synthesis of hydrazones from β-keto acids or β-keto esters and aryldiazonium salts.[9] This reaction provides an alternative route to the hydrazone precursors required for the Fischer indole synthesis.

Reaction Mechanism

The mechanism proceeds as follows:[9]

-

Deprotonation: The β-keto ester is deprotonated to form an enolate.

-

Azo Coupling: The enolate attacks the aryldiazonium salt to form an azo compound.

-

Hydrolysis and Decarboxylation: The azo intermediate undergoes hydrolysis and decarboxylation to yield the final hydrazone.

Quantitative Data

| β-Keto Ester | Product | Reaction Conditions | Yield (%) | Reference |

| Ethyl 2-methyl-3-oxobutanoate | Ethyl 2-[2-(4-bromophenyl)hydrazinylidene]propanoate | Water, 40°C, 1h, then pH 4 | - | [7] |

Experimental Protocol: Synthesis of Ethyl 2-[2-(4-bromophenyl) hydrazinylidene]propanoate[7]

Materials:

-

4-Bromoaniline

-

Sodium Nitrite (B80452)

-

Hydrochloric Acid

-

Ethyl 2-methyl-3-oxobutanoate

-

Diethyl ether

Procedure:

-

Diazotization: 4-Bromoaniline is diazotized with sodium nitrite in the presence of hydrochloric acid at 0-5°C to form 4-bromophenyldiazonium chloride.

-

Coupling: The cold diazonium salt solution is added slowly with stirring to a solution of ethyl 2-methyl-3-oxobutanoate anion in water. The mixture is stirred for 1 hour at 40°C.

-

Work-up: The reaction mixture is cooled, and the pH is adjusted to 4 with aqueous HCl. The product is extracted with diethyl ether.

-

Isolation: The combined organic layers are dried and evaporated to yield the desired hydrazone.

Synthesis of Pyrazole (B372694) Derivatives

This compound is also a key precursor for the synthesis of pyrazole derivatives, another important class of heterocyclic compounds with diverse biological activities. The reaction typically involves the condensation of the hydrazine (B178648) with a 1,3-dicarbonyl compound.

One-Pot Synthesis of 4-Bromopyrazole Derivatives

An efficient one-pot protocol for the synthesis of 4-bromopyrazole derivatives involves the reaction of a 1,3-diketone, an arylhydrazine, and N-bromosaccharin in the presence of a solid-supported acid catalyst under solvent-free conditions.[10]

Quantitative Data for Pyrazole Synthesis

| 1,3-Diketone | Arylhydrazine | Yield (%) | Reference |

| Acetylacetone | Phenylhydrazine | 98 | [10] |

| Acetylacetone | p-Chlorophenylhydrazine | 96 | [10] |

| Benzoylacetone | Phenylhydrazine | 90 | [10] |

Biological Activity of Bromo-Substituted Indole Derivatives

Bromo-substituted indoles derived from this compound have shown promising antimicrobial activities. The mechanism of action for some of these compounds is believed to involve the disruption of bacterial cell membranes.

Mechanism of Antimicrobial Action

Certain 6-bromoindole (B116670) derivatives have been shown to exhibit rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[11] This disruption of the cell membrane integrity is a key factor in their antimicrobial efficacy.

This guide highlights the significance of this compound as a precursor in the synthesis of valuable heterocyclic compounds. The detailed mechanisms, protocols, and data presented herein are intended to facilitate further research and development in the fields of organic synthesis and medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. ijeab.com [ijeab.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. iajps.com [iajps.com]

- 8. rsc.org [rsc.org]

- 9. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of (4-Bromophenyl)hydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of (4-Bromophenyl)hydrazine, a key intermediate in the pharmaceutical and chemical industries. This document outlines a common synthetic route, detailed experimental protocols, and comprehensive characterization data.

Synthesis of this compound Hydrochloride

This compound is typically synthesized as its more stable hydrochloride salt. The most prevalent method involves a two-step process starting from 4-bromoaniline: 1) diazotization to form a diazonium salt, followed by 2) reduction to yield the desired hydrazine (B178648) hydrochloride.

Synthesis Workflow

The overall synthetic pathway can be visualized as follows:

Solubility of (4-Bromophenyl)hydrazine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (4-bromophenyl)hydrazine, a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to its molecular structure, featuring both a polar hydrazine (B178648) group and a less polar bromophenyl ring, its solubility can vary significantly across different organic solvents. Understanding these solubility characteristics is paramount for optimizing reaction conditions, purification processes, and formulation development.

While specific quantitative solubility data for this compound is not extensively available in published literature, this guide offers a qualitative summary based on available information and presents a detailed experimental protocol for its precise quantitative determination.

Qualitative Solubility Profile

This compound is a crystalline solid at room temperature.[1] Its solubility is largely dictated by the principle of "like dissolves like." The presence of the polar hydrazine moiety (-NHNH2) allows for hydrogen bonding, suggesting solubility in polar protic solvents. Conversely, the bromophenyl group imparts a degree of nonpolar character, enabling dissolution in less polar organic solvents.

General solubility observations indicate that this compound is:

-

Generally soluble in polar aprotic and protic organic solvents such as ethanol, acetone, and ether.[1][2]

-

Expected to have limited solubility in water due to the hydrophobic nature of the bromophenyl group.[1]

-

The hydrochloride salt of this compound is noted to be soluble in water .[3][4]

Quantitative Solubility Data

Precise, quantitative solubility data for this compound in a range of common organic solvents is a critical requirement for many research and development applications. The following table is provided for researchers to populate with experimentally determined data, allowing for easy comparison across different solvent systems. The subsequent section details a robust experimental protocol for obtaining this data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Reference |

| Methanol | |||||

| Ethanol | |||||

| Acetone | |||||

| Dichloromethane | |||||

| Ethyl Acetate | |||||

| Toluene | |||||

| Acetonitrile | |||||

| N,N-Dimethylformamide (DMF) | |||||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocol: Determination of Thermodynamic Solubility

The following protocol describes the isothermal shake-flask method, a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[5] This can be followed by gravimetric or spectroscopic analysis to quantify the solute concentration.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or watch glass (for gravimetric analysis)

-

UV-Vis spectrophotometer (for spectroscopic analysis)

-

Drying oven

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 10 mL) of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended for thermodynamic solubility determination.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, dry vial to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, dry evaporating dish.[6][7]

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Dry the residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

The final weight of the residue corresponds to the mass of this compound dissolved in the known volume of the solvent.

-

-

UV-Vis Spectrophotometric Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Determine the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Measure the absorbance of the standard solutions at the λmax to construct a calibration curve (Absorbance vs. Concentration).

-

Accurately dilute a known volume of the saturated filtrate with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine the concentration of this compound in the saturated solution.

-

-

-

Calculation of Solubility:

-

Gravimetric: Solubility ( g/100 mL) = (mass of residue in g / volume of filtrate in mL) * 100

-

Spectrophotometric: Calculate the concentration from the calibration curve, accounting for any dilution, to obtain the molar solubility (mol/L). This can be converted to g/100 mL using the molecular weight of this compound (187.04 g/mol ).

-

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

This in-depth guide provides the necessary framework for researchers and professionals in drug development to understand and experimentally determine the solubility of this compound in various organic solvents. The provided protocol and data table template will aid in generating the critical quantitative data required for advancing research and development activities involving this important chemical intermediate.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chembk.com [chembk.com]

- 3. 622-88-8 4-Bromophenylhydrazine hydrochloride AKSci A011 [aksci.com]

- 4. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide on the Physical Properties of (4-Bromophenyl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (4-Bromophenyl)hydrazine hydrochloride. The information is presented in a structured format to facilitate easy access and comparison by researchers, scientists, and professionals in drug development. Detailed experimental protocols for the determination of these properties are also included.

Quantitative Physical Properties

The key physical properties of this compound hydrochloride are summarized in the tables below. These values are essential for understanding the compound's behavior in various experimental and development settings.

Table 1: General Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₈BrClN₂ | [1][2][3] |

| Molecular Weight | 223.50 g/mol | [1][2][4] |

| Appearance | White to cream to brown or pink crystals, powder, crystalline powder, or flakes.[3] | [3] |

| CAS Number | 622-88-8 | [1][4][5] |

Table 2: Thermodynamic Properties

| Property | Value | Source |

| Melting Point | 210°C to 215°C (with decomposition) | [6] |

| 220-230 °C (with decomposition) | [7][8] | |

| 215-240°C | [9] |

Table 3: Solubility Profile

| Solvent | Solubility | Source |

| Water | Soluble | [9][10] |

| Organic Solvents | Generally more soluble in organic solvents like ethanol (B145695) and acetone. | [11] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound hydrochloride are provided below. These protocols are based on standard laboratory practices.

2.1. Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.[12] A sharp melting range typically signifies a pure compound, while a broad melting range suggests the presence of impurities.[1][13]

Principle: A small, powdered sample of the substance is heated at a controlled rate, and the temperature range over which the solid transitions to a liquid is observed and recorded.[14]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[1]

-

Capillary tubes (sealed at one end)[12]

-

Mortar and pestle[12]

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound hydrochloride is finely powdered using a mortar and pestle.[12]

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample to introduce a small amount of the material. The tube is then tapped gently to compact the powder at the sealed end.[1] The sample height should be approximately 2-3 mm.

-

Measurement:

-

The capillary tube is placed in the heating block of the melting point apparatus.[14]

-

For an unknown sample, a rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.[3]

-

A second, more precise measurement is then performed with a fresh sample. The apparatus is heated rapidly to about 20 °C below the approximate melting point, and then the heating rate is slowed to 1-2 °C/min.[3]

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.

-

2.2. Determination of Solubility

Solubility is a fundamental property that influences a compound's bioavailability and formulation.

Principle: The solubility of a compound is determined by adding a known amount of the solute to a known volume of a solvent and observing its dissolution at a specific temperature.[15]

Apparatus:

-

Test tubes or vials

-

Vortex mixer or shaker

-

Analytical balance

-

Pipettes

Procedure (Qualitative):

-

Sample Preparation: Weigh approximately 25 mg of this compound hydrochloride and place it into a small test tube.

-

Solvent Addition: Add 0.75 mL of the desired solvent (e.g., water, ethanol) to the test tube in small portions.

-

Dissolution: After each addition, vigorously shake or vortex the test tube to facilitate dissolution.

-

Observation: Observe whether the solid dissolves completely. If it does, the compound is considered soluble in that solvent under the tested conditions.

Procedure (Quantitative - Shake-Flask Method):

-

Supersaturation: Add an excess amount of this compound hydrochloride to a known volume of the solvent in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: Allow the undissolved solid to settle. Carefully remove a sample of the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation may be necessary.

-

Analysis: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). This concentration represents the solubility of the compound at that temperature.

2.3. Spectral Analysis

Spectral data is crucial for the structural elucidation and identification of a compound.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure by observing the magnetic properties of atomic nuclei.

Procedure for ¹H NMR:

-

Sample Preparation: Dissolve 5-20 mg of this compound hydrochloride in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe to the appropriate frequency for the nucleus being observed.

-

-

Data Acquisition: Set the appropriate acquisition parameters (e.g., pulse width, number of scans, relaxation delay) and acquire the spectrum.

2.3.2. Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This provides information about the functional groups present.

Procedure (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound hydrochloride sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum of the sample.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

2.3.3. Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Procedure (General):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

-

Ionization: The sample molecules are ionized using an appropriate technique (e.g., Electrospray Ionization - ESI, Electron Impact - EI).

-

Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Signaling Pathways and Logical Relationships

This compound hydrochloride is a key precursor in various chemical syntheses, most notably the Fischer indole (B1671886) synthesis. This reaction is fundamental in the preparation of indole derivatives, which are core structures in many pharmaceuticals.

Fischer Indole Synthesis

The Fischer indole synthesis is a chemical reaction that produces the aromatic heterocycle indole from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions.

Caption: Fischer Indole Synthesis Pathway.

Experimental Workflow for Physical Property Determination

The logical workflow for characterizing a chemical compound like this compound hydrochloride involves a series of steps to determine its physical and structural properties.

Caption: Characterization Workflow.

References

- 1. 4-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 12157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 4-Bromophenylhydrazine hydrochloride, 97% 5 g | Request for Quote | Thermo Scientific™ [thermofisher.com]

- 4. CAS 622-88-8 | this compound hydrochloride - Synblock [synblock.com]

- 5. 622-88-8 4-Bromophenylhydrazine hydrochloride AKSci A011 [aksci.com]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [guidechem.com]

- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN102382010A - Preparation process for 4- bromo phenyl hydrazine - Google Patents [patents.google.com]

- 10. This compound hydrochloride | CAS#:622-88-8 | Chemsrc [chemsrc.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. chegg.com [chegg.com]

- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 14. nbinno.com [nbinno.com]

- 15. jk-sci.com [jk-sci.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of (4-Bromophenyl)hydrazine

Abstract

This compound is a pivotal intermediate in organic synthesis, particularly valued in the pharmaceutical and dye industries. Its reactivity is characterized by the nucleophilic nature of the hydrazine (B178648) moiety, while the substituted phenyl ring offers avenues for further functionalization. This guide provides a comprehensive analysis of the electronic properties, reactivity, and synthetic applications of this compound. It includes a summary of its physicochemical properties, detailed experimental protocols for its key reactions—including the Fischer indole (B1671886) synthesis and pyrazole (B372694) formation—and mechanistic diagrams to illustrate its chemical behavior.

Introduction

This compound, and its more commonly handled hydrochloride salt, is an aromatic hydrazine derivative whose synthetic utility is rooted in the reactive -NHNH₂ group. While the lone pair of electrons on the terminal nitrogen atom confers a strong nucleophilic character, making it a key building block for heterocyclic compounds, recent advancements have also demonstrated its utility as an electrophilic partner in oxidative cross-coupling reactions.[1] The presence of a bromine atom on the phenyl ring provides a site for subsequent modifications, for instance, through palladium-catalyzed cross-coupling reactions, further broadening its applications in medicinal chemistry and materials science.[2] This document serves as a technical resource, consolidating key data and methodologies for professionals engaged in chemical research and development.

Synthesis and Physicochemical Properties

The most common industrial and laboratory synthesis of this compound hydrochloride involves a two-step process starting from 4-bromoaniline. The process begins with the diazotization of the primary amine, followed by a reduction of the resulting diazonium salt.[3][4]

General Synthesis Workflow:

-

Diazotization: 4-Bromoaniline is treated with sodium nitrite (B80452) in the presence of a strong acid (typically hydrochloric acid) at low temperatures (0–5 °C) to form the 4-bromobenzenediazonium (B8398784) chloride salt.

-

Reduction: The diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents include zinc powder in hydrochloric acid or sodium metabisulfite.[4][5]

-

Purification & Salification: The crude this compound is purified, often through recrystallization, and then treated with hydrochloric acid to precipitate the more stable hydrochloride salt.[3][4]

Below is a logical diagram illustrating the synthesis pathway.

Caption: General workflow for the synthesis of this compound hydrochloride.

Quantitative Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound and its hydrochloride salt.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 589-21-9 (base), 622-88-8 (HCl salt) | [6] |

| Molecular Formula | C₆H₇BrN₂ (base), C₆H₈BrClN₂ (HCl salt) | [7][8] |

| Molecular Weight | 187.04 g/mol (base), 223.50 g/mol (HCl salt) | [6][7] |

| Melting Point | 220-230 °C (dec.) (HCl salt) | [6][9] |

| pKa (Predicted) | 4.93 ± 0.20 | |

| Appearance | White to slight yellow powder | [10] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol (B145695) and acetone. | [11] |

Table 2: Spectroscopic Data Summary

| Spectrum Type | Key Features / Notes | Reference(s) |

| ¹H NMR | Spectral data is available for the hydrochloride salt. | [8][12] |

| ¹³C NMR | Available data for both the free base and its hydrochloride salt. | [7][8] |

| IR Spectrum | Data available, typically showing N-H stretching and aromatic C-H/C=C bending vibrations. | [8] |

| Mass Spec (GC-MS) | Mass spectra show characteristic peaks at m/z 186 and 188 due to bromine isotopes. | [7] |

Electrophilic Character and Reactivity

The reactivity of this compound is dominated by the nucleophilic character of the terminal nitrogen atom (-NH₂) of the hydrazine group. This nitrogen readily attacks electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones.

However, the term "electrophilic character" can be understood in several contexts:

-

Aromatic Ring Substitution: The phenyl ring can undergo electrophilic aromatic substitution. The -NHNH₂ group is an activating, ortho-, para-director, while the bromine atom is a deactivating, ortho-, para-director. The interplay of these effects governs the regioselectivity of substitution reactions.

-

Precursor to Electrophiles: this compound can be oxidized back to the 4-bromobenzenediazonium salt, a potent electrophile used in reactions like the Japp-Klingemann reaction.[13]

-

Oxidative Cross-Coupling: Under specific oxidative conditions (e.g., with Mn(OAc)₃ or KMnO₄), arylhydrazines can undergo denitrogenative coupling, acting as formal aryl cation synthons and thus as "electrophilic partners" in C-C and C-X bond formation.[1]

The primary reactivity pathway remains the nucleophilic attack by the hydrazine, which initiates several cornerstone reactions in organic synthesis.

Key Reactions and Experimental Protocols

Hydrazone Formation

The reaction of this compound with an aldehyde or ketone is the foundational step for many subsequent reactions, such as the Fischer indole synthesis. This condensation reaction forms a (4-bromophenyl)hydrazone and eliminates a molecule of water.[11]

Caption: Mechanism of (4-bromophenyl)hydrazone formation.

Experimental Protocol: General Hydrazone Synthesis

-

Dissolve this compound hydrochloride (1 equivalent) in a suitable solvent such as ethanol or acetic acid.[14]

-

Add the corresponding aldehyde or ketone (1 equivalent) to the solution.

-

If starting with the hydrochloride salt, a mild base (e.g., sodium acetate) may be added to liberate the free hydrazine.

-

The mixture is typically stirred at room temperature or heated gently to drive the reaction to completion.[14]

-

The resulting hydrazone often precipitates from the solution upon cooling or addition of water and can be isolated by filtration, then purified by recrystallization.

Fischer Indole Synthesis

This powerful reaction produces an indole ring from an arylhydrazone under acidic conditions.[2] The hydrazone, formed in situ or separately from this compound and a suitable ketone or aldehyde, undergoes a[6][6]-sigmatropic rearrangement followed by cyclization and elimination of ammonia.[15][16]

Caption: Key steps in the Fischer Indole Synthesis mechanism.

Experimental Protocol: Synthesis of a 6-Bromo-indole Derivative [16][17][18]

-

Hydrazone Formation: A mixture of this compound hydrochloride (1 equivalent) and a suitable ketone (e.g., 2-methylcyclohexanone, 1.05 equivalents) is stirred in glacial acetic acid at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting materials.[17]

-

Cyclization: The acid catalyst (which can be the acetic acid solvent itself, or a stronger Brønsted or Lewis acid like ZnCl₂ or polyphosphoric acid) is added if not already present.[2][19]

-

The reaction mixture is heated (often to reflux) for several hours. The progress is monitored by TLC.

-

Work-up: After cooling, the reaction mixture is poured into ice water and neutralized with a base (e.g., 1 M NaOH).[17]

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or CDCl₃).[17]

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield the target indole.

Pyrazole Synthesis

This compound reacts with 1,3-dicarbonyl compounds or their equivalents in a cyclocondensation reaction to form substituted pyrazoles. This is a common method for synthesizing this important heterocyclic motif.

Caption: General pathway for the synthesis of pyrazoles from this compound.

Experimental Protocol: Synthesis of a Substituted Pyrazole [20]

-

A solution of a 1,3-diketone (1 equivalent) is prepared in ethanol in a flask.

-

An equivalent of this compound is added to the flask, followed by a catalytic amount of a strong acid (e.g., sulfuric acid).

-

The reaction mixture is heated to reflux and maintained for several hours (e.g., 6 hours), with progress monitored by TLC.

-

Upon completion, the reaction mixture is allowed to cool to ambient temperature.

-

The product often crystallizes from the solution and is collected by filtration.

-

The collected solid is washed with cold ethanol, dried, and can be further purified by recrystallization from a suitable solvent like ethanol.

Conclusion

This compound is a versatile and indispensable reagent in modern organic synthesis. Its primary role as a nucleophile enables the construction of a wide array of nitrogen-containing heterocycles, including indoles and pyrazoles, which are prevalent in pharmaceuticals and other functional materials. Furthermore, its ability to act as a precursor to electrophilic diazonium species and to participate in novel oxidative coupling reactions underscores its multifaceted chemical nature. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their synthetic endeavors.

References

- 1. Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 5. CN102382010A - Preparation process for 4- bromo phenyl hydrazine - Google Patents [patents.google.com]

- 6. 4-溴苯肼 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-Bromophenylhydrazine | C6H7BrN2 | CID 12158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 12157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound hydrochloride | CAS#:622-88-8 | Chemsrc [chemsrc.com]

- 10. nbinno.com [nbinno.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. 4-BROMOPHENYLHYDRAZINE HYDROCHLORIDE(41931-18-4) 1H NMR [m.chemicalbook.com]

- 13. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. jk-sci.com [jk-sci.com]

- 16. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. Fischer Indole Synthesis [organic-chemistry.org]

- 20. dergipark.org.tr [dergipark.org.tr]

Fischer indole synthesis mechanism with substituted phenylhydrazines

An In-depth Technical Guide to the Fischer Indole (B1671886) Synthesis: Mechanism with Substituted Phenylhydrazines

Introduction

The Fischer indole synthesis, discovered in 1883 by Hermann Emil Fischer, is a cornerstone reaction in organic chemistry for synthesizing the indole aromatic heterocycle.[1] This reaction involves heating a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone in the presence of an acid catalyst.[1][2] The resulting indole scaffold is a privileged structure in numerous natural products and is a critical pharmacodynamic core in medicinal chemistry, appearing in drugs for conditions like migraines, cancer, and inflammation.[3][4]

This technical guide provides a detailed examination of the Fischer indole synthesis mechanism, with a specific focus on how substituents on the phenylhydrazine ring influence the reaction's rate, yield, and regioselectivity. It is intended for researchers, scientists, and drug development professionals who utilize this versatile reaction in their work.

Core Reaction Mechanism

The widely accepted mechanism for the Fischer indole synthesis involves a sequence of acid-catalyzed transformations.[5] The key steps are outlined below, beginning with the condensation of a substituted phenylhydrazine and a carbonyl compound to form a phenylhydrazone.[6] This phenylhydrazone is the direct precursor for the core cyclization process.

The mechanism proceeds as follows:

-

Phenylhydrazone Formation : The reaction starts with the acid-catalyzed condensation of a substituted phenylhydrazine and a carbonyl compound (an aldehyde or ketone) to form a phenylhydrazone intermediate.[2]

-

Tautomerization to Ene-hydrazine : The phenylhydrazone undergoes tautomerization to its isomeric enamine form, known as an ene-hydrazine.[1][6]

-

Protonation : The ene-hydrazine is protonated at the terminal nitrogen, which is more basic.[7]

-

[5][5]-Sigmatropic Rearrangement : The protonated ene-hydrazine undergoes a crucial, irreversible[5][5]-sigmatropic rearrangement, which forms the key carbon-carbon bond at the ortho position of the benzene (B151609) ring.[1][7] This step is often rate-determining.[6]

-

Rearomatization : The resulting intermediate immediately isomerizes to a more stable di-imine, restoring the aromaticity of the benzene ring.[6][7]

-

Cyclization & Aminal Formation : The terminal amino group performs an intramolecular attack on the imine carbon, leading to cyclization and the formation of a cyclic aminal intermediate.[1][5]

-

Ammonia (B1221849) Elimination : Under acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), resulting in the formation of the final, energetically favorable aromatic indole product.[1][2] Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine is incorporated into the indole ring.[1]

Influence of Phenylhydrazine Substituents

The electronic nature and position of substituents on the phenylhydrazine ring significantly impact the reaction rate, yield, and regioselectivity.[6] Understanding these effects is crucial for optimizing reaction conditions and predicting outcomes.

Electronic Effects

The rate-determining[5][5]-sigmatropic rearrangement can be viewed as an attack by the electron-rich aniline (B41778) ring on the electron-poor alkene portion of the ene-hydrazine.[7] Consequently, the electronic properties of the substituent on the phenyl ring play a critical role.

-

Electron-Donating Groups (EDGs) : Substituents like alkyl (-R) and methoxy (B1213986) (-OCH₃) groups increase the electron density of the aniline ring.[6][7] This enhanced nucleophilicity accelerates the[5][5]-sigmatropic shift, leading to a faster reaction rate.[7]

-

Electron-Withdrawing Groups (EWGs) : Substituents such as nitro (-NO₂) groups decrease the electron density of the ring.[7] This reduces the ring's nucleophilicity, hindering the sigmatropic rearrangement and slowing down the reaction. In extreme cases, the reaction may not proceed at all.[7]

Regioselectivity with meta-Substituents

When a meta-substituted phenylhydrazine is used, cyclization can occur at either of the two non-equivalent ortho positions, potentially leading to a mixture of 4- and 6-substituted indoles. The outcome is governed by a combination of steric and electronic factors, and the choice of acid catalyst can also be significant. While general trends exist, the regioselectivity often needs to be determined empirically for new systems.

Quantitative Data on Substituted Systems

The choice of catalyst and reaction conditions significantly affects the yield of the Fischer indole synthesis. A variety of Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) have been successfully employed.[1][3] The following table summarizes representative data for the synthesis of indoles from substituted phenylhydrazines.

| Phenylhydrazine Substituent | Carbonyl Partner | Catalyst / Solvent | Conditions | Product(s) | Yield (%) | Reference |

| o-Methyl | Isopropyl methyl ketone | Acetic Acid | Room Temp. | 4,7,7-Trimethyl-7H-indole | High | [5][8] |

| m-Methyl | Isopropyl methyl ketone | Acetic Acid | Room Temp. | 5,7,7-Trimethyl-7H-indole | High | [5][8] |

| o-Nitro | 2-Methylcyclohexanone | Acetic Acid | Reflux | 8-Nitro-1,2,3,4-tetrahydrocarbazole | - | [5][8] |

| p-Nitro | 2-Methylcyclohexanone | Acetic Acid | Reflux | 6-Nitro-1,2,3,4-tetrahydrocarbazole | - | [5][8] |

| p-Nitro | Isopropyl methyl ketone | Acetic Acid / HCl | - | 2,3,3-Trimethyl-5-nitro-3H-indole | - | [5][8] |

| Unsubstituted | Tetralone | Acetic Acid | Reflux | 5,6-Dihydro-11H-benzo[a]carbazole | - | [3] |

| Unsubstituted | cis-Octahydroindolone | Acetic Acid | - | Tetracyclic Indole | 60% | [3] |

| o-Methoxy | Ethyl pyruvate (B1213749) | HCl / EtOH | - | Ethyl 7-methoxyindole-2-carboxylate (Normal) + Ethyl 6-chloroindole-2-carboxylate (Abnormal) | Minor (Normal) + Major (Abnormal) |

Note: "High" yield is specified in the source without a quantitative value. "-" indicates data not specified in the cited source.

Experimental Protocols

While specific conditions vary based on the substrates, a general procedure for the Fischer indole synthesis can be outlined. Often, the phenylhydrazone is formed in situ without isolation by simply mixing the phenylhydrazine and carbonyl compound under indolization conditions.[4]

General Protocol: Synthesis of a Substituted Indole

-

Reactant Preparation : In a suitable reaction flask, dissolve the substituted phenylhydrazine (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a solvent such as acetic acid or ethanol (B145695).[4]

-

Catalyst Addition : Add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid) to the reaction mixture.[4] The choice and amount of catalyst are crucial and must be optimized for the specific substrates.

-

Reaction Execution : Heat the mixture under reflux with constant stirring for the required time (typically ranging from 2 to several hours) until the reaction is complete, as monitored by an appropriate technique (e.g., TLC).[4]

-

Workup and Isolation : After cooling to room temperature, pour the reaction mixture into ice water and neutralize it with a base (e.g., NaOH or NaHCO₃ solution).

-

Purification : The crude product may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate). The final indole product is then purified using standard techniques such as recrystallization or column chromatography.

Abnormal Reactions and Considerations

Researchers should be aware of potential "abnormal" Fischer indole synthesis reactions. For instance, the reaction of ethyl pyruvate 2-methoxyphenylhydrazone with HCl in ethanol yields ethyl 6-chloroindole-2-carboxylate as the major product, instead of the expected 7-methoxyindole. This occurs via cyclization on the substituent-bearing side of the ring, followed by nucleophilic attack from the chloride counter-ion. Such unexpected pathways highlight the importance of careful product characterization, especially when using substrates with nucleophilically displaceable groups at the ortho position.

Conclusion

The Fischer indole synthesis remains a powerful and widely used method for constructing the indole nucleus, a vital scaffold in drug development and natural product synthesis.[3][6] A thorough understanding of the reaction mechanism, particularly the rate-determining[5][5]-sigmatropic rearrangement, is essential for predicting how substituents on the phenylhydrazine ring will influence the reaction. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups hinder it.[7] By carefully selecting the substrates, acid catalyst, and reaction conditions, researchers can effectively leverage this classic reaction to synthesize a diverse array of complex indole derivatives.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 4. testbook.com [testbook.com]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Analysis of (4-Bromophenyl)hydrazine and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data, analysis, and synthesis of (4-Bromophenyl)hydrazine and its derivatives. It is designed to serve as a core resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed experimental protocols, tabulated spectroscopic data for comparative analysis, and visualized workflows for both synthesis and characterization.

Introduction

This compound is a versatile chemical intermediate widely employed in the synthesis of a variety of heterocyclic compounds, most notably indoles via the Fischer indole (B1671886) synthesis.[1] Its derivatives, such as Schiff bases and hydrazones, are of significant interest due to their diverse biological activities, including potential applications in pharmaceuticals.[1][2] Accurate structural elucidation and purity assessment are paramount, making a thorough understanding of their spectroscopic characteristics essential. This guide details the key analytical techniques—NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy—used to characterize these compounds.

Synthesis Protocols

The synthesis of this compound derivatives typically involves a two-stage process: the preparation of the parent hydrazine (B178648), often from 4-bromoaniline (B143363), followed by its reaction with a suitable electrophile, such as an aldehyde or ketone, to form the desired derivative.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is based on a common method involving the diazotization of an arylamine followed by reduction.[3][4][5]

Materials:

-

4-Bromoaniline

-

37% Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Stannous Chloride (SnCl₂) or Sodium Metabisulfite (Na₂S₂O₅)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beakers and filtration apparatus

Procedure:

-

Diazotization: Dissolve 4-bromoaniline in concentrated HCl and water. Cool the mixture to 0-5°C using an ice bath while stirring continuously.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the mixture. Maintain the temperature strictly between 0-5°C to ensure the stability of the resulting diazonium salt.[4]

-

Continue stirring for approximately 1-1.5 hours after the addition is complete.[4]

-

Reduction: In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl).

-

Slowly add the cold diazonium salt solution to the reducing agent solution. The reaction is often exothermic, so careful temperature control is necessary.

-

After the addition is complete, allow the reaction to stir until completion. The product, this compound hydrochloride, will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water or a suitable organic solvent like acetone (B3395972) to remove impurities.[4]

-

Dry the purified product under vacuum to obtain this compound hydrochloride.

Experimental Protocol: General Synthesis of Schiff Base Derivatives (Hydrazones)

Schiff bases are synthesized by the condensation of a primary amine (in this case, this compound) with an aldehyde or ketone.[2][6]

Materials:

-

This compound or its hydrochloride salt

-

An appropriate aldehyde or ketone (e.g., isovanillin)

-

Ethanol (B145695) or Methanol

-

Catalytic amount of glacial acetic acid

-

Reflux apparatus

Procedure:

-

Dissolve an equimolar amount of this compound and the selected carbonyl compound in a suitable solvent such as ethanol in a round-bottom flask.[7]

-

If starting with the hydrochloride salt, add a base (e.g., sodium acetate) to liberate the free hydrazine.

-

Add a few drops of glacial acetic acid to catalyze the reaction.[7]

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

The product will often crystallize upon cooling. If not, the solvent can be partially evaporated to induce crystallization.

-

Collect the solid product by filtration, wash with cold ethanol, and dry.

Spectroscopic Data Presentation

The following tables summarize key spectroscopic data for this compound and a representative Schiff base derivative, (E)-5-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol.[2]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

| Compound / Derivative | Technique | Key Chemical Shifts (δ, ppm) | Reference |

| This compound HCl | ¹H NMR | Aromatic Protons: ~6.8-7.4 ppm; NH/NH₂ Protons: Broad signals, highly dependent on solvent and concentration. | [8] |

| (E)-5-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol | ¹H NMR (400 MHz, CDCl₃) | 8.33 (s, 1H, HC=N), 7.55-7.06 (m, Ar-H), 6.95 (d, 1H, Ar-H), 5.72 (s, 1H, OH), 3.99 (s, 3H, OCH₃) | [2] |

| (E)-5-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol | ¹³C NMR (100 MHz, CDCl₃) | 160.09 (HC=N), 151.19-110.33 (Ar-C), 56.06 (OCH₃) | [2] |

| Product of this compound and 1-bromo-4-ethynylbenzene | ¹³C NMR (125 MHz, CDCl₃) | 133.0, 131.7, 122.8, 121.9, 89.4 (Ar-C & C≡C signals noted) | [9] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

| Compound / Derivative | Key Absorptions (cm⁻¹) | Vibrational Mode | Reference |

| This compound HCl | 3200-3400 | N-H stretching | [8] |

| ~1600 | Aromatic C=C stretching | [8] | |

| 1000-1100 | C-Br stretching | [8] | |

| (E)-5-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol | 2936 | O-H stretching | [2] |

| 1611 | C=N (Imine) stretching | [2] | |

| 1576 | Aromatic C=C stretching | [2] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. A key feature of bromo-compounds is the isotopic signature of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which results in two peaks of nearly equal intensity (M and M+2) for each bromine-containing fragment.[10]

| Compound / Derivative | Technique | Key m/z Values | Reference |

| This compound | GC-MS | Molecular Ion (M⁺): 186 and 188 (corresponding to ⁷⁹Br and ⁸¹Br isotopes) | [11] |

| (E)-5-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol | HRMS (ESI) | [M+H]⁺: Calculated for C₁₄H₁₃BrNO₂: 306.0051; Found: 306.0114 | [2] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on electronic transitions within the molecule. Hydrazone derivatives are often colored, and their absorption maxima can be sensitive to the solvent environment.[12][13] The azo-hydrazone tautomerism, which can be influenced by pH or metal-ion complexation, is also observable with UV-Vis spectroscopy.[14]

Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for acquiring spectroscopic data for this compound derivatives.

NMR Spectroscopy:

-

Sample Prep: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (B1202638) (TMS).

FT-IR Spectroscopy:

-

Sample Prep: For solids, mix a small amount of sample with dry potassium bromide (KBr) and press into a thin pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid directly on the crystal.

-

Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Mass Spectrometry (GC-MS):

-

Sample Prep: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Acquisition: Inject the solution into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC separates the components of the mixture before they enter the MS for ionization (typically via Electron Impact, EI) and detection.[15]

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102382010A - Preparation process for 4- bromo phenyl hydrazine - Google Patents [patents.google.com]

- 4. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. rjptonline.org [rjptonline.org]

- 7. researchgate.net [researchgate.net]

- 8. 4-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 12157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. 4-Bromophenylhydrazine | C6H7BrN2 | CID 12158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

Biological activity of compounds derived from (4-Bromophenyl)hydrazine

An In-depth Technical Guide on the Biological Activity of Compounds Derived from (4-Bromophenyl)hydrazine

Introduction

This compound and its hydrochloride salt serve as crucial precursors in the synthesis of a wide array of heterocyclic compounds. The unique chemical structure, featuring a reactive hydrazine (B178648) moiety and a bromine-substituted phenyl ring, makes it a versatile building block in medicinal chemistry and drug discovery. Derivatives of this compound, particularly hydrazones, thiazoles, and pyrazoles, have demonstrated a broad spectrum of significant biological activities. These activities include potent antimicrobial, anticancer, and enzyme-inhibiting properties, making them promising candidates for the development of novel therapeutic agents. This guide provides a comprehensive overview of these biological activities, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Antimicrobial Activity

Derivatives of this compound, especially Schiff bases and quinoline-carbohydrazides, have shown notable activity against a range of pathogenic bacteria and fungi. The antimicrobial efficacy is often attributed to the azomethine group (-N=CH-) in hydrazones, which is a key pharmacophore.

Data Presentation: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of various this compound derivatives against selected microbial strains.

| Compound ID | Derivative Class | Target Organism | MIC (µg/mL) | MBC (mg/mL) | Reference |

| 5d | Pyrazine Carboxamide | S. Typhi (XDR) | 6.25 | 12.5 | [1] |

| 5c | Pyrazine Carboxamide | S. Typhi (XDR) | 12.5 | 25 | [1] |

| 5b | Pyrazine Carboxamide | S. Typhi (XDR) | 25 | 50 | [1] |

| 5a | Pyrazine Carboxamide | S. Typhi (XDR) | 50 | 100 | [1] |

| 5 | Quinoline-Carbohydrazide | S. aureus | 164.35 (µM) | - | [2] |

| 6a | Quinoline-Carbohydrazide | S. aureus | 191.36 (µM) | - | [2] |

| 10 | Quinoline-Carbohydrazide | S. aureus | 192.29 (µM) | - | [2] |

| 5 | Quinoline-Carbohydrazide | C. albicans | 24.53 (µM) | - | [2] |

| 6a | Quinoline-Carbohydrazide | C. albicans | 41.09 (µM) | - | [2] |

| tBuCz-CDs | Hydrazine-based Carbon Dots | MRSA | 100 | - | [3] |

| HAH-CDs | Hydrazine-based Carbon Dots | MRSA | 100 | - | [3] |

| EC-CDs | Hydrazine-based Carbon Dots | MRSA | 150 | - | [3] |

Note: XDR = Extensively Drug-Resistant, MRSA = Methicillin-resistant Staphylococcus aureus. MIC values for quinoline-carbohydrazides were reported in µM.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.[4]

1. Preparation of Materials:

- Microbial Culture: Prepare a fresh 18- to 24-hour agar (B569324) plate culture of the test organism.

- Antimicrobial Agent: Prepare a stock solution of the test compound, typically at a concentration of at least 1000 µg/mL.[5]

- Broth Medium: Use a suitable broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).

- Microtiter Plates: Use sterile 96-well microtiter plates.[4]

2. Procedure:

- Inoculum Preparation: Suspend isolated colonies in broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

- Serial Dilution: Dispense 100 µL of broth into all wells of the microtiter plate. Add 100 µL of the 2x concentrated stock solution of the test compound to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next, discarding the final 100 µL from the last dilution well.

- Inoculation: Inoculate each well (except the sterility control) with the prepared microbial suspension.[4][5] The final volume in each well will be 200 µL.

- Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

- Incubation: Incubate the plates at 37°C for 16-20 hours.

3. Interpretation:

- The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[4]

Visualization: Workflow for MIC Determination

Caption: Workflow for the Broth Microdilution Method.

Anticancer Activity

Several derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. Hydrazone and dihydrazone derivatives, in particular, have shown promising antiproliferative activity, often inducing cell death via apoptosis.

Data Presentation: Anticancer Activity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) values for selected this compound derivatives against various cancer cell lines are presented below.

| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-hydrazinylphenyl benzenesulfonate (B1194179) | Hydrazine | MCF-7 (Breast) | 0.00932 | [6] |

| 3b | Quinoline-based Dihydrazone | MCF-7 (Breast) | 7.016 | [7] |

| 3c | Quinoline-based Dihydrazone | MCF-7 (Breast) | 7.05 | [7] |

| 3a | Quinoline-based Dihydrazone | BGC-823 (Gastric) | 16.21 | [7] |